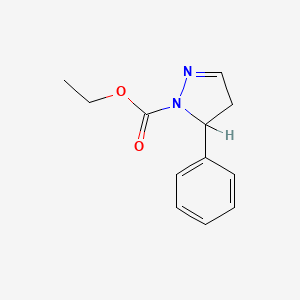

1-Ethoxycarbonyl-5-phenyl-2-pyrazoline

Description

Structure

3D Structure

Properties

CAS No. |

124330-05-8 |

|---|---|

Molecular Formula |

C12H14N2O2 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

ethyl 3-phenyl-3,4-dihydropyrazole-2-carboxylate |

InChI |

InChI=1S/C12H14N2O2/c1-2-16-12(15)14-11(8-9-13-14)10-6-4-3-5-7-10/h3-7,9,11H,2,8H2,1H3 |

InChI Key |

PJLJTYCTXHSVAA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1C(CC=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Analysis of 1 Ethoxycarbonyl 5 Phenyl 2 Pyrazoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 1-Ethoxycarbonyl-5-phenyl-2-pyrazoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides definitive evidence for its structure.

The ¹H NMR spectrum of a 2-pyrazoline (B94618) derivative is highly characteristic, particularly the signals corresponding to the protons on the heterocyclic ring. The three protons at the C4 and C5 positions—two diastereotopic protons at C4 (HA and HB) and one at C5 (HX)—form a classic AMX spin system. researchgate.netresearchgate.net This system arises from the distinct magnetic environments of the protons, leading to complex splitting patterns.

Each proton appears as a doublet of doublets (dd) due to geminal coupling (between HA and HB) and vicinal coupling (between HA/HX and HB/HX). The analysis of the coupling constants (J-values) is crucial for assigning these protons. In a typical spectrum for a 5-phenyl-2-pyrazoline, the methine proton (HX) at C5, being adjacent to the phenyl group, resonates downfield. The two methylene (B1212753) protons at C4 (HA and HB) appear further upfield. bath.ac.uk The ethoxycarbonyl group introduces signals for the ethyl protons: a quartet for the methylene (-CH₂-) group and a triplet for the methyl (-CH₃) group. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region of the spectrum. bath.ac.uk

Table 1: Representative ¹H NMR Data for the Pyrazoline Ring Moiety

| Proton Assignment | Representative Chemical Shift (δ, ppm) | Multiplicity | Representative Coupling Constants (J, Hz) |

|---|---|---|---|

| HX (C5-H) | 4.85 - 5.60 | dd | JAX ≈ 3.5, JBX ≈ 11.0 |

| HB (C4-H) | 3.54 - 3.80 | dd | JAB ≈ 17.0, JBX ≈ 11.0 |

Note: The data presented are representative values based on analogous pyrazoline structures. researchgate.netrdd.edu.iq Actual values may vary.

The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. For this compound, distinct signals are expected for each carbon atom. The C3 carbon, part of a C=N double bond, is significantly deshielded and appears downfield. The C5 carbon, attached to both a nitrogen atom and the phenyl ring, also resonates at a characteristic downfield position. bath.ac.uk The C4 methylene carbon appears at a higher field. The ethoxycarbonyl group contributes three signals: the carbonyl carbon (C=O), the methylene carbon (-O-CH₂-), and the methyl carbon (-CH₃). The phenyl group will show signals in the aromatic region (typically 125-145 ppm). bath.ac.uk

Table 2: Representative ¹³C NMR Chemical Shift Assignments

| Carbon Assignment | Representative Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ethoxycarbonyl) | ~165.0 |

| C3 (C=N) | ~157.3 |

| C-Ar (Quaternary) | ~140.0 |

| CH-Ar (Phenyl) | 125.0 - 129.0 |

| C5 (CH-Ph) | ~72.6 |

| -O-C H₂- | ~61.0 |

| C4 (-CH₂-) | ~42.0 |

Note: The data presented are representative values based on analogous pyrazoline structures. bath.ac.ukresearchgate.net Actual values may vary.

2D NMR experiments are essential for the definitive assignment of ¹H and ¹³C NMR signals by establishing connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting HX with both HA and HB, confirming their vicinal relationship. sdsu.edu A correlation between the methylene and methyl protons of the ethyl group would also be evident.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations). youtube.com This allows for the unambiguous assignment of the C4 and C5 carbons by correlating them with their respective attached protons (HA/HB and HX).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-3 bonds) ¹H-¹³C correlations, which is crucial for piecing together the molecular fragments. sdsu.edu Key expected correlations include:

HX (C5-H) to the quaternary and ortho carbons of the phenyl ring.

HA/HB (C4-H) to C3 and C5 of the pyrazoline ring.

The ethyl group protons to the carbonyl carbon of the ethoxycarbonyl group.

These combined 2D experiments provide a complete and unambiguous map of the molecular structure. researchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis of Characteristic Bonds

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

The most significant vibrations include the stretching of the carbonyl (C=O) group from the ethoxycarbonyl substituent, which typically appears as a strong band at a high wavenumber. Another key feature is the stretching vibration of the endocyclic imine (C=N) bond of the pyrazoline ring. researchgate.net Aromatic C=C stretching bands from the phenyl group and C-H stretching from both aromatic and aliphatic parts of the molecule are also present.

Table 3: Characteristic FTIR Absorption Bands

| Functional Group | Vibration Type | Representative Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Aromatic) | Stretch | 3110 - 3010 | Medium |

| C-H (Aliphatic) | Stretch | 2980 - 2850 | Medium |

| C=O (Ester) | Stretch | 1700 - 1680 | Strong |

| C=N (Imine) | Stretch | 1615 - 1585 | Medium-Strong |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium-Weak |

| C-O (Ester) | Stretch | 1250 - 1100 | Strong |

Note: The data presented are representative values based on analogous pyrazoline structures. rdd.edu.iqmdpi.commdpi.com Actual values may vary.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands in the ultraviolet region, arising from π → π* and n → π* electronic transitions within the conjugated system. physchemres.org The primary chromophore consists of the phenyl group conjugated with the C=N bond of the pyrazoline ring. The N-ethoxycarbonyl group can also influence the electronic environment. Typically, 1,3,5-trisubstituted pyrazolines exhibit strong absorption maxima below 400 nm. researchgate.net The position of the maximum absorption peak (λmax) is sensitive to the solvent polarity. physchemres.org

Table 4: Representative UV-Vis Absorption Data

| Electronic Transition | Representative λmax (nm) |

|---|---|

| π → π* | 320 - 390 |

Note: The data presented are representative values based on analogous pyrazoline structures. physchemres.orgresearchgate.net Actual values may vary.

Mass Spectrometry for Molecular Ion Determination and Fragmentation Analysis (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₂H₁₄N₂O₂), the molecular weight is 218.25 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) can be measured with high precision, confirming the elemental formula.

The fragmentation pattern under electron ionization (EI) is crucial for structural elucidation. The molecular ion peak is typically observed. The fragmentation of pyrazolines is highly dependent on the substituents. researchgate.net Common fragmentation pathways involve the cleavage of the pyrazoline ring and the loss of substituents. For the title compound, characteristic fragmentation would likely involve:

Loss of the ethoxy group (-OC₂H₅) from the molecular ion.

Loss of the entire ethoxycarbonyl group (-COOC₂H₅).

Cleavage of the pyrazoline ring, potentially leading to the formation of a styrene (B11656) radical cation or other stable fragments. researchgate.net

Loss of a nitrogen molecule (N₂), which is a common fragmentation pathway for many nitrogen-containing heterocyclic compounds.

Table 5: Plausible Mass Spectrometry Fragmentation Data

| m/z Value (Proposed) | Identity of Fragment |

|---|---|

| 218 | [M]⁺ (Molecular Ion) |

| 173 | [M - OC₂H₅]⁺ |

| 145 | [M - COOC₂H₅]⁺ |

| 117 | [C₉H₉]⁺ |

| 104 | [C₈H₈]⁺ (Styrene) |

Note: These m/z values are proposed based on the structure and general fragmentation patterns of related compounds. researchgate.netresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

X-ray Crystallography for Solid-State Molecular Conformation

A comprehensive search of crystallographic databases and scientific literature did not yield specific single-crystal X-ray diffraction data for the compound this compound. Therefore, a detailed analysis of its solid-state molecular conformation, including precise bond lengths, bond angles, and crystal packing information, cannot be provided at this time.

While X-ray crystallography is a definitive method for determining the three-dimensional structure of a molecule in the solid state, such data is not publicly available for this specific pyrazoline derivative.

For context and comparison, studies on structurally related pyrazoline compounds have been conducted, revealing common conformational features. For instance, the crystal structure analysis of other 5-phenyl-2-pyrazoline derivatives often shows the five-membered pyrazoline ring adopting a non-planar, envelope or twisted conformation. The orientation of the phenyl group at the C5 position and the substituent at the N1 position relative to the pyrazoline ring are key conformational parameters determined by these studies.

For example, in the crystal structure of 1-{3-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone, the pyrazoline ring adopts an envelope conformation. researchgate.net Similarly, analyses of other N-substituted pyrazolines, such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, also detail the planarity and dihedral angles between the pyrazoline and adjacent aromatic rings.

Should X-ray crystallographic data for this compound become available, it would enable the creation of detailed data tables and a thorough discussion of its specific molecular geometry and intermolecular interactions in the crystalline state.

Mechanistic Investigations and Reactivity Studies of 1 Ethoxycarbonyl 5 Phenyl 2 Pyrazoline

Reaction Mechanisms of Pyrazoline Ring Formation

The construction of the 2-pyrazoline (B94618) ring is a cornerstone of heterocyclic chemistry, with several established synthetic strategies. The most prevalent methods involve the reaction of α,β-unsaturated aldehydes or ketones with hydrazines, or the [3+2] cycloaddition of nitrile imines with alkenes. chim.itsci-hub.se

The synthesis of 2-pyrazolines from α,β-unsaturated enones and hydrazine (B178648) derivatives can proceed through two primary mechanistic pathways, distinguished by their initial intermediates. chim.it

Hydrazone Intermediate Pathway : One common mechanism begins with the condensation of the hydrazine with the carbonyl group of the enone to form a hydrazone intermediate. chim.it This is followed by an intramolecular cyclization, specifically a nucleophilic attack of the second nitrogen atom onto the β-carbon of the former enone system, to yield the pyrazoline ring. chim.it

Aza-Michael Addition Pathway : Alternatively, the reaction can be initiated by a conjugate (Michael) addition of the hydrazine to the β-carbon of the enone. chim.it This forms an aza-Michael intermediate which possesses carbanionic character in the form of an enolate. Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the carbonyl carbon, followed by dehydration, affords the final 2-pyrazoline product. chim.it

Nitrile Imine Intermediate Pathway : A distinct and powerful method for pyrazoline synthesis is the 1,3-dipolar cycloaddition reaction. chim.itrsc.org In this approach, a nitrile imine , a transient 1,3-dipole, is generated in situ. researchgate.netmdpi.com This highly reactive intermediate is then trapped by a dipolarophile, such as an alkene, to form the pyrazoline ring in a concerted [3+2] cycloaddition. rsc.orgmdpi.com The nitrile imine itself is typically formed by the oxidation or dehydrohalogenation of a corresponding hydrazone or hydrazonoyl halide. rsc.orgresearchgate.net

The cyclization step in pyrazoline formation can exhibit sophisticated stereochemical control, particularly in enantioselective syntheses. chim.it In certain acid-catalyzed reactions involving hydrazone intermediates, the key ring-closing step has been identified as a 6π-electrocyclization. chim.it After isomerization of the initially formed (E)-hydrazone to the reactive (Z)-hydrazone conformer, this intermediate undergoes a thermal 6π-electrocyclic reaction. chim.it According to the Woodward-Hoffmann rules for pericyclic reactions, a thermal 6π-electron cyclization proceeds through a disrotatory motion of the terminal orbitals to form the new sigma bond, leading to a high degree of stereocontrol in the product. This electrocyclization initially forms a 3-pyrazoline, which subsequently isomerizes to the thermodynamically more stable 2-pyrazoline. chim.it

Transformations of 2-Pyrazolines

The 2-pyrazoline ring is not merely a synthetic endpoint but also a versatile platform for further chemical transformations, allowing access to other important heterocyclic systems and functionalized derivatives.

2-Pyrazolines can be readily converted to their corresponding aromatic pyrazole (B372694) analogues through oxidation. google.com This transformation is thermodynamically favorable as it leads to the formation of a stable aromatic ring. A variety of oxidizing agents have been successfully employed for this purpose. For instance, bromine is a common reagent for the oxidation of 2-pyrazolines to pyrazoles. google.comgoogle.com Other methods include the use of reagents like manganese dioxide (MnO2) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). chim.it More environmentally benign protocols have also been developed, such as simply heating the pyrazoline in a solvent like dimethyl sulfoxide (B87167) (DMSO) in the presence of oxygen. organic-chemistry.org

| Oxidizing Agent | Conditions | Reference |

| Bromine (Br₂) | Elevated temperature (≥80 °C) | google.com |

| Manganese Dioxide (MnO₂) | Not specified | chim.it |

| DDQ | Not specified | chim.it |

| Oxygen (O₂) | Heating in DMSO | organic-chemistry.org |

The reduction of the endocyclic C=N double bond in the 2-pyrazoline ring leads to the formation of the corresponding saturated heterocyclic system, pyrazolidine (B1218672) (also known as tetrahydropyrazole). csic.es This conversion represents the complete saturation of the pyrazole ring system. The reduction can be accomplished using various standard reducing agents capable of hydrogenating an imine functional group.

The 2-pyrazoline scaffold allows for functionalization at several positions, enabling the synthesis of a diverse library of derivatives.

N-1 Position : For 2-pyrazolines synthesized from hydrazine hydrate (B1144303), the N-1 position bears a hydrogen atom and is nucleophilic. nih.gov This site can be readily derivatized through reactions with electrophiles. Common transformations include alkylation, such as reaction with ethyl iodide, and acylation using various acyl chlorides or isocyanates to form N-1 substituted derivatives. chim.itnih.gov The presence of the ethoxycarbonyl group at the N-1 position in 1-ethoxycarbonyl-5-phenyl-2-pyrazoline already represents such a derivatization.

C-3 and C-5 Positions : The substituents at the C-3 and C-5 positions are typically installed during the initial ring-forming reaction and are dictated by the choice of the α,β-unsaturated carbonyl compound and hydrazine precursors. chim.it

C-4 Position : The C-4 position, being a methylene (B1212753) group flanked by a carbon and a nitrogen atom, can be susceptible to electrophilic substitution under certain conditions, analogous to the reactivity of the active methylene group in pyrazolones. nih.gov For example, formylation at the C-4 position of related pyrazolone (B3327878) systems has been achieved using Vilsmeier-Haack conditions (POCl₃/DMF), indicating the potential for similar derivatization on the pyrazoline ring. nih.gov

| Position | Reaction Type | Reagents | Reference |

| N-1 | Alkylation | Ethyl iodide | chim.it |

| N-1 | Acylation | Acyl chlorides, Isocyanates | nih.gov |

| C-4 | Formylation (by analogy) | POCl₃ / DMF | nih.gov |

Regioselectivity and Stereoselectivity in Synthesis and Transformations

The synthesis of this compound, a disubstituted pyrazoline, brings forth critical considerations of regioselectivity and stereoselectivity. The most prevalent synthetic route involves the cyclocondensation reaction between an α,β-unsaturated carbonyl compound (a chalcone (B49325) derivative) and a hydrazine derivative, in this case, ethyl carbazate (B1233558). nih.govdergipark.org.trrsc.org The regiochemical outcome of this reaction is determined by the initial nucleophilic attack of the hydrazine on the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration.

In the reaction of an unsymmetrical 1,3-dicarbonyl compound or chalcone with a substituted hydrazine, two different hydrazone intermediates can form, which can then cyclize to produce two possible regioisomers. rsc.org For the synthesis of this compound, the reaction between chalcone (1,3-diphenyl-2-propen-1-one) and ethyl carbazate typically yields the 5-phenyl isomer with high regioselectivity. This outcome is governed by the electronic and steric effects of the substituents on both reactants. The initial Michael addition of the more nucleophilic nitrogen of ethyl carbazate to the β-carbon of the chalcone is followed by cyclization.

Unexpected regioselectivity can sometimes be observed depending on the specific reaction conditions and the electronic nature of the substituents on the aromatic rings. rsc.org For instance, studies on analogous pyrazole syntheses have shown that the choice of solvent can dramatically influence the regiochemical outcome. conicet.gov.ar

Stereoselectivity is another crucial aspect, particularly concerning the stereocenter at the C5 position, which bears the phenyl group. The formation of this chiral center means that enantiomers are possible. While many conventional syntheses result in a racemic mixture, significant progress has been made in asymmetric synthesis to control the stereochemistry. rsc.org Enantioselective approaches often employ chiral catalysts, such as bifunctional amine thioureas or metal complexes, to induce stereocontrol during the cyclization step. rsc.orgrsc.org Furthermore, stereospecific transformations, such as the photodenitrogenation of 1-pyrazolines to cyclopropanes, have been shown to proceed with high retention of stereochemistry, especially in the solid state. acs.org

Table 1: Regioselectivity in Pyrazole/Pyrazoline Synthesis from 1,3-Dicarbonyl Compounds and Hydrazines

| Reactant 1 (1,3-Dicarbonyl) | Reactant 2 (Hydrazine) | Solvent | Major Regioisomer | Regioisomeric Ratio | Reference |

|---|---|---|---|---|---|

| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Methylhydrazine | EtOH | 1-Methyl-3-phenyl-5-trifluoromethylpyrazole | ~1:1 | conicet.gov.ar |

| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Methylhydrazine | TFE | 1-Methyl-5-phenyl-3-trifluoromethylpyrazole | 98:2 | conicet.gov.ar |

| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Methylhydrazine | HFIP | 1-Methyl-5-phenyl-3-trifluoromethylpyrazole | >99:1 | conicet.gov.ar |

| Ethyl 2,4-dioxo-4-phenylbutanoate | Methylhydrazine | EtOH (reflux) | Mixture of regioisomeric pyrazoles | 2:1 | conicet.gov.ar |

TFE: 2,2,2-trifluoroethanol; HFIP: 1,1,1,3,3,3-hexafluoro-2-propanol. This table illustrates the profound effect of fluorinated solvents on improving regioselectivity in a reaction analogous to pyrazoline synthesis.

Influence of Reaction Parameters on Chemical Yield and Selectivity (e.g., Solvent, Temperature, Catalyst)

The chemical yield and selectivity in the synthesis of this compound are highly dependent on various reaction parameters, including the choice of solvent, reaction temperature, and the presence and nature of a catalyst. nih.gov Optimization of these conditions is essential for efficient and selective synthesis. nih.govjetir.org

Solvent: The solvent plays a critical role in influencing reaction rates and, in some cases, selectivity. The synthesis of pyrazolines has been carried out in a variety of solvents, from polar protic solvents like ethanol (B145695) and acetic acid to aprotic solvents like acetonitrile (B52724) and even non-polar media such as benzene. dergipark.org.trjetir.org Ethanol is a commonly used solvent, often in the presence of a catalytic amount of acid like glacial acetic acid. dergipark.org.tr Comparative studies have shown that a mixture of ethanol and water can significantly improve yields and reduce reaction times compared to using either solvent alone or other organic solvents. jetir.org In the context of green chemistry, efforts have been made to use more environmentally benign solvents like water or to perform the reaction under solvent-free conditions, for example, by using grinding techniques or microwave irradiation. rsc.orgias.ac.in As noted previously, fluorinated alcohols such as TFE and HFIP have proven remarkably effective in controlling regioselectivity in the synthesis of related pyrazoles, a strategy that could be applicable to pyrazoline synthesis. conicet.gov.ar

Temperature: Reaction temperature is a key parameter affecting the kinetics of the synthesis. Many procedures for pyrazoline synthesis from chalcones and hydrazines involve heating the reaction mixture under reflux for several hours to ensure completion. nih.gov However, some syntheses can be effectively carried out at room temperature, particularly when using highly reactive substrates or specific catalytic systems. dergipark.org.tr The choice of temperature is often a trade-off; while higher temperatures increase the reaction rate, they can also lead to the formation of by-products and may negatively impact selectivity. nih.gov Conventional heating methods can sometimes be replaced by more efficient techniques like microwave irradiation, which can dramatically reduce reaction times and improve yields. ias.ac.in

Catalyst: Catalysts are frequently employed to facilitate the cyclocondensation reaction. The choice between an acid or a base catalyst can influence the reaction pathway and outcome.

Acid Catalysts: Glacial acetic acid is widely used, often serving as both a catalyst and a solvent, to promote the cyclization of the intermediate hydrazone to the final pyrazoline product. dergipark.org.trrsc.org Other acidic catalysts, including solid acids like tungstate (B81510) sulfuric acid, have been developed as part of green chemistry initiatives. rsc.org

Base Catalysts: Bases such as sodium hydroxide, potassium carbonate, and sodium acetate (B1210297) are also used to catalyze the initial condensation and subsequent cyclization steps. dergipark.org.trjocpr.com The choice of base can sometimes lead to different products; for instance, using K2CO3 can yield hydroxy-substituted pyrazolines via a Michael addition pathway. jocpr.com

Advanced Catalysts: For enantioselective synthesis, more sophisticated catalysts are required. Organocatalysts, such as those derived from cinchona alkaloids or thioureas, have been successfully used to produce enantioenriched pyrazolines. rsc.orgnih.gov Metal catalysts, including those based on ruthenium, copper, or silver, have also been developed for specific pyrazoline and pyrazole syntheses, sometimes enabling novel reaction pathways or improving selectivity. nih.govorganic-chemistry.org

Table 2: Optimization of Reaction Conditions for Pyrazoline Synthesis

| Entry | Solvent | Catalyst (mol%) | Time (hr) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Benzene | 10 | 6 | 58 | jetir.org |

| 2 | Acetonitrile | 10 | 5 | 66 | jetir.org |

| 3 | Ethanol | 10 | 5 | 74 | jetir.org |

| 4 | Water | 10 | 6 | 68 | jetir.org |

| 5 | Ethanol:Water (1:1) | 10 | 4 | 82 | jetir.org |

| 6 | Ethanol:Water (1:1) | 15 | 3.5 | 86 | jetir.org |

This table, adapted from a one-pot synthesis of 1,3,5-triaryl pyrazolines, demonstrates the significant impact of solvent choice and catalyst loading on reaction time and product yield.

Advanced Applications of Pyrazoline Derivatives in Specialized Chemical Fields Excluding Biological/medicinal Applications

Photophysical Properties and Fluorescent Dye Development

The fluorescence of 1,3,5-triaryl-2-pyrazolines is a key feature, making them valuable as fluorescent dyes. These compounds are known for emitting blue fluorescence with high quantum yields. nih.gov The core structure allows for significant electronic transitions, which are fundamental to their light-emitting properties.

A critical process governing the fluorescence of many pyrazoline derivatives is intramolecular charge transfer (ICT). rsc.org In these molecules, the pyrazoline ring, particularly the nitrogen atom at the 1-position (N-1), acts as an electron donor, while other parts of the molecule, such as a substituent at the 3-position, can act as an electron acceptor. rsc.orgresearchgate.net Upon photoexcitation, an electron is transferred from the donor to the acceptor moiety, creating a charge-separated excited state. nih.gov This ICT process is highly sensitive to the surrounding environment, particularly the polarity of the solvent. mdpi.commdpi.com

In polar solvents, the ICT state is stabilized, often leading to a large Stokes shift and a red shift (a shift to longer wavelengths) in the emission spectrum. nih.govmdpi.com For example, the compound (E)-1,5-diphenyl-3-styryl-4,5-dihydro-1H-pyrazole (DSDP) exhibits dual emission bands, which are attributed to a locally excited (LE) state and an ICT state. rsc.org In contrast, its aromatized analogue, (E)-1,5-diphenyl-3-styryl-1H-pyrazole (DSP), only shows a single emission band from the LE state, indicating that the non-aromatic nature of the pyrazoline ring is crucial for facilitating the ICT process. rsc.org

The charge transfer mechanism in pyrazolines typically involves a competition between N1 → N2 → C3 conjugate charge transfer and N1 → C5 non-conjugate charge transfer. rsc.org The efficiency and nature of the ICT can be influenced by the electronic distribution in the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org

Table 1: Emission Properties of Selected Pyrazoline Derivatives in Different Solvents

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

| 2b | n-hexane | ~400 | - | - |

| 2b | Polar Solvents | - | Red-shifted | Increased |

| DSDP | - | Dual Bands | Dual Bands (LE and ICT) | - |

| DSP | - | Single Band | Single Band (LE only) | - |

*Compound 2b: 1-(4-nitrophenyl)-3-(4-methoxyphenyl)-5-(6-methoxy-2-naphtyl)-pyrazoline mdpi.com *DSDP: (E)-1,5-diphenyl-3-styryl-4,5-dihydro-1H-pyrazole rsc.org *DSP: (E)-1,5-diphenyl-3-styryl-1H-pyrazole rsc.org

The optical properties of pyrazoline derivatives can be systematically tuned by altering their molecular structure. rsc.org Modifications to the substituents on the phenyl rings at the C-3 and C-5 positions, as well as the N-1 position, can lead to significant changes in their absorption and emission characteristics. rsc.org

For instance, introducing electron-donating or electron-withdrawing groups can modulate the energy levels of the HOMO and LUMO, thereby altering the energy gap and influencing the emission color. researchgate.net A comparative study of 1-phenyl-3-(4-methylphenyl)-5-phenyl-2-pyrazoline and 1-phenyl-3-(4-methyl-phenyl)-5-(2,4-dichlorophenyl)-2-pyrazoline showed a significant difference in their wavelength maxima and intensity, highlighting the impact of substituents on the 5-phenyl ring. rsc.org

The geometry of the molecule also plays a crucial role. In many 1,3,5-trisubstituted pyrazolines, the aryl groups at the 1 and 3 positions are nearly coplanar with the pyrazoline ring, forming a conjugated π-system, while the aryl group at the 5-position is often twisted out of this plane. nih.govmdpi.com This twisted structure can disrupt conjugation, affecting the electronic properties. mdpi.com By carefully selecting substituents, it is possible to control these dihedral angles and thus fine-tune the photophysical behavior for specific applications, such as creating dyes with desired emission colors and high quantum yields.

Materials Science Applications

The unique electronic and photophysical characteristics of pyrazoline derivatives make them highly suitable for a variety of applications in materials science, particularly in the field of organic electronics.

Pyrazoline derivatives are widely recognized for their potential in organic electronic devices, especially as electroluminescent materials for Organic Light-Emitting Diodes (OLEDs). nih.govrsc.org Their inherent fluorescence, particularly in the blue region of the spectrum, addresses a critical need for stable and efficient blue emitters in full-color displays. nih.govresearchgate.netresearchgate.net

The suitability of pyrazolines for these applications stems from their good film-forming properties and high fluorescence quantum yields. researchgate.net The charge transfer from the N1 donor to the -C3=N2- acceptor system is a key factor in their luminescent properties. researchgate.net By modifying the substituent groups on the pyrazoline core, the emission color can be tuned across the visible spectrum, making them versatile components for OLEDs. nih.gov

In addition to being emitters, pyrazoline derivatives are effective hole-transport materials (HTMs). nih.govrsc.orgresearchgate.net In devices like OLEDs and perovskite solar cells, the HTM layer is responsible for efficiently transporting positive charge carriers (holes) from the anode or the light-absorbing layer to the emissive layer or electrode, respectively. osti.govmdpi.com

The electron-rich nature of the pyrazoline moiety provides it with good redox behavior, which is essential for a charge transport material. researchgate.net The HOMO energy levels of pyrazoline derivatives can be tuned to align with the work function of common electrodes like ITO, facilitating efficient charge injection and transport. researchgate.net Experimental measurements using the space-charge limited current (SCLC) method have shown that pyrazolines can exhibit hole mobility values in the range of 10⁻⁵ to 10⁻⁶ cm² V⁻¹ s⁻¹, depending on the substituents. researchgate.net Furthermore, their UV-Visible absorption peaks are typically below 400 nm, which is advantageous as it prevents interference with the absorption of other materials in the device that operate in the visible to near-infrared region. researchgate.net

Table 2: Properties of Pyrazoline Derivatives as Hole-Transport Materials

| Property | Typical Value/Characteristic | Significance |

| HOMO Energy Level | -4.8 to -5.2 eV | Compatible with ITO electrodes for efficient hole injection. researchgate.net |

| Hole Mobility | 10⁻⁵ to 10⁻⁶ cm² V⁻¹ s⁻¹ (experimental) | Indicates effective charge transport capability. researchgate.net |

| Absorption Spectra | Peaks below 400 nm | Avoids interference with donor absorption in the visible/NIR range. researchgate.net |

A more recent and specialized application of pyrazoline derivatives is in the field of electrical memory devices. Certain organic small molecules containing the pyrazoline moiety have been shown to exhibit memory behavior, where the material can switch between different conductivity states (e.g., a high-resistance "OFF" state and a low-resistance "ON" state) under an applied electric field. rsc.org

For example, a device fabricated with 4-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline (ATPP) sandwiched between ITO and aluminum electrodes displayed memory characteristics. rsc.org The device could be switched from a nonvolatile "switch-off" memory to a volatile static random access memory (SRAM) by adjusting the compliance current. rsc.org This memory effect is attributed to an unstable electric-field-induced intramolecular charge transfer (ICT) within the pyrazoline molecule. rsc.org

To enhance performance and prevent issues like the diffusion of aluminum atoms into the organic layer, these pyrazoline moieties have been incorporated into hyperbranched polymers. rsc.org A memory device based on a hyperbranched polystyrene containing the pyrazoline unit exhibited stable SRAM behavior with a low switching threshold voltage of about -2.5 V and a high ON/OFF current ratio exceeding 10⁴. rsc.orgrsc.org

Table 3: Compound Names Mentioned

| Abbreviation/Name | Full Chemical Name |

| ATPP | 4-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline |

| DSDP | (E)-1,5-diphenyl-3-styryl-4,5-dihydro-1H-pyrazole |

| DSP | (E)-1,5-diphenyl-3-styryl-1H-pyrazole |

| - | 1-(4-nitrophenyl)-3-(4-methoxyphenyl)-5-(6-methoxy-2-naphtyl)-pyrazoline |

| - | 1-phenyl-3-(4-methylphenyl)-5-phenyl-2-pyrazoline |

| - | 1-phenyl-3-(4-methyl-phenyl)-5-(2,4-dichlorophenyl)-2-pyrazoline |

Analytical Chemistry Applications

A thorough investigation of academic and patent databases indicates a lack of specific applications for 1-Ethoxycarbonyl-5-phenyl-2-pyrazoline in the field of analytical chemistry. The subsequent sections reflect the absence of available data for this particular compound.

Currently, there are no established or reported methods specifically detailing the extraction and determination of This compound from various matrices. Research on analytical procedures for pyrazoline derivatives tends to focus on compounds with different substitution patterns, leaving a gap in the literature for this specific molecule.

There is no available scientific literature that describes or suggests the use of This compound as a chemosensor. The design and synthesis of pyrazoline-based chemosensors typically involve the incorporation of specific functional groups to induce a measurable response (e.g., colorimetric or fluorometric) in the presence of target analytes. Such modifications and subsequent studies have not been reported for This compound .

Catalytic Applications of Pyrazoline-Based Ligands and Complexes

In the realm of catalysis, pyrazoline derivatives can be functionalized to act as ligands that coordinate with metal centers to form catalytically active complexes. However, a review of the current literature reveals no instances of This compound being utilized as a ligand in any catalytic system. The research in this area has concentrated on other pyrazoline structures, and the potential of this specific compound as a ligand or part of a catalytic complex has not been investigated in published works.

Future Research Directions and Unexplored Avenues for 1 Ethoxycarbonyl 5 Phenyl 2 Pyrazoline

Development of Highly Efficient and Selective Synthetic Methods

The classical synthesis of 2-pyrazolines often involves the condensation of α,β-unsaturated ketones with hydrazines, which can sometimes lead to mixtures of products and require harsh reaction conditions. rsc.orgjapsonline.com Future research should focus on developing more efficient and selective methods for the synthesis of 1-Ethoxycarbonyl-5-phenyl-2-pyrazoline.

One promising avenue is the exploration of green synthetic methodologies . Techniques such as ultrasound irradiation and solvent-free grinding have been shown to improve yields, reduce reaction times, and minimize waste in the synthesis of other pyrazoline derivatives. nih.gov The application of these methods to the synthesis of this compound could offer a more environmentally benign and economically viable production route.

Furthermore, the development of catalytic methods is a crucial area for future investigation. While acid catalysis is common, the use of novel catalysts could enhance selectivity and efficiency. rsc.org For instance, ruthenium(II) catalysts have been successfully employed in the annulation of pyrazole (B372694) derivatives. Investigating the potential of various Lewis and Brønsted acids, as well as transition metal catalysts, for the cyclization step could lead to milder reaction conditions and improved control over stereochemistry at the C5 position.

| Synthetic Method | Potential Advantages for this compound | Key Research Focus |

| Ultrasound Irradiation | Increased reaction rates, higher yields, milder conditions. nih.gov | Optimization of frequency, power, and temperature. |

| Solvent-Free Grinding | Environmentally friendly, reduced work-up, potential for high purity products. | Investigation of solid-state reaction kinetics and scalability. |

| Novel Catalysis | Enhanced regio- and stereoselectivity, milder reaction conditions, potential for asymmetric synthesis. | Screening of various catalysts (e.g., Lewis acids, transition metals) and ligand design. |

In-depth Mechanistic Studies of Under-explored Reactions

A thorough understanding of the reaction mechanisms is fundamental for optimizing existing synthetic routes and discovering new transformations. For this compound, several reaction types warrant deeper mechanistic investigation.

Cycloaddition reactions represent a powerful tool for constructing complex molecular architectures. While the [3+2] cycloaddition is the cornerstone of pyrazoline synthesis, other cycloaddition pathways involving the pyrazoline ring itself are less explored. nih.govmdpi.com Future studies could investigate the reactivity of the C=N bond in this compound in [4+2] or [2+2] cycloadditions with various dienophiles and ketenes. Such studies would not only expand the synthetic utility of this scaffold but also provide valuable insights into its electronic properties.

The denitrogenation of 1-pyrazolines to form cyclopropanes is a well-known reaction, but its mechanism can be complex, involving diradical intermediates. rsc.org A detailed quantum chemical investigation of the thermal or photochemical denitrogenation of this compound could elucidate the role of the N-ethoxycarbonyl group in influencing the reaction pathway and the stereochemical outcome.

| Under-explored Reaction | Mechanistic Questions to Address | Potential Outcomes |

| [4+2] Cycloaddition | Diene-like reactivity of the pyrazoline ring, influence of the N-ethoxycarbonyl group on the frontier molecular orbitals. | Access to novel fused heterocyclic systems. |

| [2+2] Cycloaddition | Reactivity of the C=N bond with electron-rich or electron-deficient alkenes and alkynes. | Synthesis of novel spirocyclic and fused-ring compounds. |

| Denitrogenation | Effect of the N-ethoxycarbonyl and C5-phenyl groups on the stability of diradical intermediates and the stereoselectivity of cyclopropane formation. | Controlled synthesis of functionalized phenylcyclopropanes. |

Rational Design and Synthesis of Novel Derivatives for Enhanced Chemical Properties

The structural framework of this compound offers multiple sites for modification, allowing for the rational design of new derivatives with tailored chemical properties.

Future research should focus on the functionalization of the phenyl ring . The introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring can significantly impact the electronic and photophysical properties of the pyrazoline core. rsc.org For example, strategic substitution could lead to derivatives with enhanced fluorescence, making them suitable for applications as molecular probes or in materials science.

Modification of the N-acyl group is another promising avenue. Replacing the ethoxycarbonyl group with other acyl or sulfonyl moieties can influence the reactivity and conformational preferences of the pyrazoline ring. nih.gov This could lead to the development of novel protecting groups or directing groups for subsequent transformations.

Finally, the synthesis of spirocyclic and fused-ring derivatives represents a significant opportunity for creating structurally complex and potentially bioactive molecules. mdpi.com Utilizing the existing functional groups as handles for intramolecular reactions could lead to the discovery of novel heterocyclic systems with unique three-dimensional structures.

| Derivative Type | Design Strategy | Desired Chemical Property Enhancement |

| Functionalized Phenyl Derivatives | Introduction of electron-donating/withdrawing groups, halogens, or heterocyclic moieties. | Tunable electronic properties, enhanced fluorescence, altered reactivity. |

| Modified N-Acyl Derivatives | Replacement of the ethoxycarbonyl group with various acyl, sulfonyl, or carbamoyl groups. | Modified reactivity of the pyrazoline ring, altered conformational stability. |

| Spirocyclic and Fused-Ring Systems | Intramolecular cycloadditions or cyclization reactions involving substituents on the pyrazoline core. | Increased structural complexity, creation of novel heterocyclic scaffolds. |

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental techniques is crucial for accelerating the discovery and development of new chemical entities. For this compound, an integrated approach can provide deeper insights into its structure, reactivity, and properties.

Quantum chemical calculations , such as Density Functional Theory (DFT), can be employed to predict molecular geometries, electronic structures, and spectroscopic properties. researchgate.netresearchgate.net These calculations can guide the rational design of new derivatives by predicting their stability and reactivity. Furthermore, computational studies can be used to elucidate reaction mechanisms, as has been demonstrated for the thermal denitrogenation of 1-pyrazoline. rsc.org

Advanced spectroscopic techniques are essential for the unambiguous characterization of novel pyrazoline derivatives. While standard NMR and IR spectroscopy are routine, more advanced techniques can provide more detailed structural information. ipb.ptmdpi.com For instance, two-dimensional NMR techniques (e.g., HSQC, HMBC) can be used to elucidate complex structures, while X-ray crystallography can provide definitive proof of stereochemistry. nih.gov The combination of experimental spectroscopic data with computationally predicted spectra can provide a powerful tool for structural elucidation.

| Methodology | Application to this compound Research | Expected Insights |

| Density Functional Theory (DFT) | Prediction of molecular orbitals, reaction pathways, and spectroscopic properties. | Understanding of reactivity, guidance for rational design of derivatives. |

| Advanced NMR Spectroscopy | Elucidation of complex structures, determination of stereochemistry, and study of conformational dynamics. | Unambiguous characterization of novel derivatives. |

| X-ray Crystallography | Definitive determination of molecular structure and stereochemistry in the solid state. | Precise structural information for correlation with chemical properties. |

Q & A

Q. Methodological Answer :

- Electron-Withdrawing Groups (e.g., -Cl, -CF₃): Enhance antibacterial activity by increasing electrophilicity. For example, 5-(4-chlorophenyl) derivatives show higher MIC values against Streptococcus aureus .

- Aromatic Substitutions : Bulky groups (e.g., 4-methoxyphenyl) reduce antifungal activity due to steric hindrance .

- Ethoxycarbonyl Flexibility : The ester group’s orientation affects binding to microbial enzymes, as shown in molecular docking studies .

Advanced: How can contradictions in pharmacological data be resolved?

Methodological Answer :

Contradictions arise from variable substituent effects and assay conditions. Strategies include:

- Comparative Dose-Response Curves : Normalize activity across studies using IC₅₀ values.

- Structural Analogues : Test derivatives with incremental substituent changes (e.g., 5-phenyl vs. 5-(4-fluorophenyl)) to isolate electronic/steric effects .

- Statistical Analysis : Multivariate regression identifies dominant factors (e.g., logP, H-bond donors) influencing activity .

Advanced: What computational tools predict the reactivity of pyrazoline derivatives?

Q. Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., with bacterial DNA gyrase) .

- Spectral Libraries : Match experimental IR/NMR data to predicted spectra (e.g., using WinGX for crystallographic validation) .

Advanced: How is single-crystal X-ray diffraction applied to pyrazoline derivatives?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.